Repirinast
Overview
Description
Repirinast, also known by its trade name Romet, is an antihistamine primarily used to treat allergic conditions such as asthma and hay fever. It is a synthetic compound that acts as a mast cell stabilizer, preventing the release of histamine and other substances from mast cells, which are involved in allergic responses .
Preparation Methods
Repirinast is synthesized through a series of chemical reactions. The synthetic route involves the esterification of 5,6-dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic acid with 3-methylbutanol. The reaction conditions typically include the use of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Repirinast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different analogs
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Repirinast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of quinoline derivatives.
Biology: Investigated for its effects on mast cells and its potential to modulate immune responses.
Medicine: Primarily used to treat allergic conditions such as asthma and hay fever. .
Industry: Used in the development of new antihistamine drugs and formulations.
Mechanism of Action
Repirinast works by stabilizing mast cells, which play a crucial role in the body’s immune response to allergens. When mast cells encounter an allergen, they release histamine and other chemicals that cause allergic reactions. This compound inhibits the calcium influx into mast cells, preventing the release of these substances and thereby reducing allergic symptoms . This mechanism helps control both immediate and chronic allergic responses.
Comparison with Similar Compounds
Repirinast is unique compared to other antihistamines due to its specific mechanism of action as a mast cell stabilizer. Similar compounds include:
Disodium cromoglycate: Another mast cell stabilizer used to treat asthma and allergic rhinitis.
Ketotifen: An antihistamine with mast cell stabilizing properties.
Nedocromil: Used to prevent allergic reactions by stabilizing mast cells .
Properties
IUPAC Name |
3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223349 | |
Record name | Repirinast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73080-51-0 | |
Record name | Repirinast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73080-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Repirinast [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073080510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Repirinast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPIRINAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8KA8B61G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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